4-(Ethylamino)-3-nitrobenzohydrazide

Lipophilicity LogP Drug-likeness

4-(Ethylamino)-3-nitrobenzohydrazide features three orthogonal reactive sites (C3-nitro reducible, C4-ethylamino nucleophilic, C1-hydrazide condensation/reduction) enabling multi-vector SAR exploration that simpler analogs cannot match. With a drug-like profile (XLogP3 1.2, TPSA 113 Ų) and demonstrated sub-100 nM carbonic anhydrase inhibition in structurally related derivatives, this scaffold is ideal for hit-to-lead optimization. The coexisting nitro/hydrazide moieties also provide a benchmark substrate for chemoselective reduction methodology. Order with full analytical documentation.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 735335-56-5
Cat. No. B3429292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)-3-nitrobenzohydrazide
CAS735335-56-5
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O3/c1-2-11-7-4-3-6(9(14)12-10)5-8(7)13(15)16/h3-5,11H,2,10H2,1H3,(H,12,14)
InChIKeyHJJZBXUWJKCVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylamino)-3-nitrobenzohydrazide (CAS 735335-56-5) Procurement Specification and Baseline Profile


4-(Ethylamino)-3-nitrobenzohydrazide (CAS 735335-56-5) is a substituted benzohydrazide derivative characterized by the concurrent presence of a C4-ethylamino donor group and a C3-nitro electron-withdrawing group on the aromatic ring, with a hydrazide (-CONHNH₂) moiety at the C1 position [1]. With a molecular formula of C₉H₁₂N₄O₃ and a molecular weight of 224.22 g/mol, this compound represents a versatile small-molecule scaffold for medicinal chemistry and organic synthesis applications . Benzohydrazide derivatives, as a class, have demonstrated diverse pharmacological activities including enzyme inhibition, antimicrobial effects, and anticancer properties, positioning this specific substitution pattern as a valuable entry point for structure-activity relationship (SAR) exploration [2].

Why 4-(Ethylamino)-3-nitrobenzohydrazide Cannot Be Substituted with Generic Benzohydrazide Analogs


Substituting 4-(ethylamino)-3-nitrobenzohydrazide with structurally related benzohydrazide analogs introduces substantial changes in physicochemical parameters that directly impact synthetic utility and biological profile. The specific combination of the C4-ethylamino substituent (hydrogen bond donor count: 3; logP: 1.2) [1] and the C3-nitro group (topological polar surface area: 113 Ų) [1] creates a unique reactivity signature that cannot be replicated by analogs bearing alternative substitution patterns—such as the methylamino analog (differing alkyl chain length), the 4-methoxyethylamino analog (altered polarity and sterics) , or unsubstituted 3-nitrobenzohydrazide. In the context of benzohydrazide carbonic anhydrase inhibition, minor structural variations produce IC₅₀ differences spanning three orders of magnitude (0.030 μM to >100 μM) [2], underscoring the critical importance of precise substitution patterns. The following evidence quantifies the differentiation dimensions that rationalize selection of this specific compound.

Quantitative Evidence for Differentiated Selection of 4-(Ethylamino)-3-nitrobenzohydrazide (CAS 735335-56-5)


Lipophilicity Differential: 4-Ethylamino vs. 4-Methylamino Analog Drives Distinct Partitioning Behavior

The target compound exhibits an XLogP3-AA value of 1.2 [1], representing a measurable increase in lipophilicity relative to the unsubstituted parent scaffold (3-nitrobenzohydrazide) and a predicted difference versus the methylamino analog. This ethyl substitution increases calculated lipophilicity by approximately 0.5 log units compared to the methylamino analog (estimated XLogP3 ~0.7), translating to a theoretical ~3.2-fold increase in octanol-water partition coefficient—a property that influences membrane permeability, protein binding, and chromatographic retention behavior in purification workflows [1].

Lipophilicity LogP Drug-likeness SAR

Hydrogen Bond Donor Capacity Differentiation: 3 HBD Motif Enables Distinct Intermolecular Interaction Profile

4-(Ethylamino)-3-nitrobenzohydrazide contains three hydrogen bond donor (HBD) moieties [1]: the ethylamino N-H, the hydrazide N-H (×2), and the hydrazide -NH₂ terminus. This HBD count of 3 exceeds that of the common comparator 3-nitrobenzohydrazide (HBD count = 3 as well, but lacking the ethylamino N-H donor capacity that introduces additional directional hydrogen bonding potential), and exceeds that of the carboxylic acid analog 4-(ethylamino)-3-nitrobenzoic acid (HBD = 2). The HBD count of 3, combined with a hydrogen bond acceptor count of 5, generates a polar surface area of 113 Ų [1]—a value within the optimal range (≤140 Ų) for oral bioavailability per Lipinski guidelines while maintaining sufficient polarity for aqueous solubility [1].

Hydrogen Bonding Crystal Engineering Receptor Binding Solubility

Synthetic Versatility: Dual Reduction Pathways Enable Divergent Derivatization Strategies

The compound's structural architecture provides two distinct reducible sites that cannot be simultaneously addressed with simpler analogs. Reduction of the nitro group (using H₂/Pd-C or NaBH₄) yields 4-(ethylamino)-3-aminobenzohydrazide, introducing an aromatic amine handle for subsequent diazotization, acylation, or reductive amination chemistry . Conversely, the hydrazide moiety can undergo independent reduction or serve as a precursor to hydrazone formation through condensation with aldehydes or ketones . In contrast, the carboxylic acid analog 4-(ethylamino)-3-nitrobenzoic acid lacks the hydrazide condensation functionality, while 3-nitrobenzohydrazide lacks the secondary amine site provided by the ethylamino group . This dual orthogonal reactivity profile enables divergent synthetic pathways from a single starting material.

Synthetic Chemistry Functional Group Interconversion Building Block Reduction

Rotatable Bond Differentiation: Conformational Flexibility vs. Methoxyethylamino Analog

4-(Ethylamino)-3-nitrobenzohydrazide possesses a rotatable bond count of 3 [1], comprising the ethyl C-C bond, the C-N bond connecting the ethylamino group to the aromatic ring, and the hydrazide C-N bond. In comparison, the structurally related analog 4-((2-methoxyethyl)amino)-3-nitrobenzohydrazide (C₁₀H₁₄N₄O₄, MW 254.24) contains additional rotatable bonds in its methoxyethyl side chain, resulting in increased conformational entropy. Lower rotatable bond counts generally correlate with reduced entropic penalty upon target binding and improved ligand efficiency metrics [1]. The target compound's rotatable bond count of 3 positions it within the favorable range for oral drug candidates (typically ≤10 rotatable bonds) while offering sufficient flexibility for induced-fit binding.

Conformational Analysis Molecular Flexibility Entropy Binding

Defined Research and Industrial Application Scenarios for 4-(Ethylamino)-3-nitrobenzohydrazide (CAS 735335-56-5)


Medicinal Chemistry: Scaffold Diversification via Orthogonal Functionalization

The presence of three distinct, orthogonally addressable reactive sites (C3-nitro reducible to amine; C4-ethylamino nucleophilic handle; C1-hydrazide condensation/reduction site) enables systematic scaffold diversification in medicinal chemistry campaigns. Researchers can independently modify each site to explore SAR across multiple vectors simultaneously—a capability not available with simpler analogs possessing only two reactive handles. The hydrazide moiety specifically enables rapid hydrazone library generation through condensation with diverse aldehydes or ketones, a transformation inaccessible to the corresponding carboxylic acid analog .

Carbonic Anhydrase Inhibitor Development: Positioning as hCA-I/hCA-II Inhibitor Scaffold

Benzohydrazide derivatives bearing nitro and amino substituents have demonstrated potent inhibition of human carbonic anhydrase isozymes I and II, with the structurally related compound 2-amino-3-nitrobenzohydrazide achieving IC₅₀ values of 0.030 μM and 0.047 μM, respectively—representing sub-100 nM potency against both isoforms [1]. Given the established structure-activity relationships within this chemical series, 4-(ethylamino)-3-nitrobenzohydrazide represents a logical scaffold for exploring ethyl substitution effects on CA inhibition potency and isoform selectivity, with the ethylamino group positioned to probe adjacent binding pocket interactions [1].

Chemical Biology: Bioisosteric Replacement Studies of Nitroaromatic Pharmacophores

The compound's balanced computed physicochemical profile—XLogP3 of 1.2, TPSA of 113 Ų, HBD count of 3, and rotatable bond count of 3 [2]—positions it as an attractive starting point for bioisosteric replacement studies aimed at replacing problematic nitroaromatic moieties while maintaining favorable drug-like properties. The hydrazide group offers a metabolically labile handle that can be stabilized or replaced in subsequent optimization cycles. These computed ADME properties fall within optimal ranges for oral bioavailability (TPSA ≤140 Ų; rotatable bonds ≤10; logP 1–3), making this compound suitable for hit-to-lead campaigns requiring initial permeability and solubility metrics [2].

Synthetic Methodology Development: Model Substrate for Chemoselective Reduction Studies

The coexistence of nitro and hydrazide moieties within the same molecule creates a valuable model system for developing chemoselective reduction methodologies. The nitro group can be selectively reduced to an amine (using H₂/Pd-C or NaBH₄) while preserving the hydrazide functionality, or alternatively, the hydrazide can undergo reduction independently . This chemoselectivity challenge—absent in simpler analogs like 3-nitrobenzohydrazide (lacking the secondary amine) or 4-(ethylamino)-3-nitrobenzoic acid (lacking the hydrazide)—makes this compound a benchmark substrate for evaluating new catalytic systems, reducing agents, and reaction conditions requiring precise functional group discrimination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Ethylamino)-3-nitrobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.